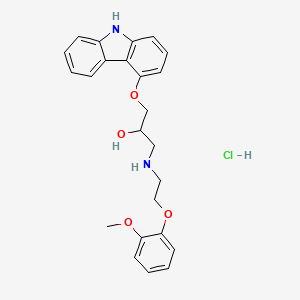

Carvedilol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A carbazole and propanol derivative that acts as a non-cardioselective beta blocker and vasodilator. It has blocking activity for ALPHA 1 ADRENERGIC RECEPTORS and, at higher doses, may function as a blocker of CALCIUM CHANNELS; it also has antioxidant properties. Carvedilol is used in the treatment of HYPERTENSION; ANGINA PECTORIS; and HEART FAILURE. It can also reduce the risk of death following MYOCARDIAL INFARCTION.

Scientific Research Applications

Carvedilol's Mechanisms and Efficacy in Hypertension and Heart Disease

Carvedilol hydrochloride functions as a beta-adrenoceptor antagonist and induces peripheral vasodilation primarily via alpha-1 adrenergic blockade. This unique mechanism helps in managing specific groups of hypertensive patients, such as those with renal impairment, without affecting glucose tolerance or carbohydrate metabolism. Notably, its efficacy in treating mild-to-moderate essential hypertension has been demonstrated to be comparable to other antihypertensive agents, and it has shown promising results in improving left ventricular function in chronic heart failure (CHF) (McTavish, Campoli-Richards, & Sorkin, 1993).

Cardiovascular Outcomes and Mortality Reduction

Carvedilol's unique properties, including vasodilating effects and antioxidant activity, have been theorized to provide potent benefits on cardiovascular mortality and morbidity. In the context of acute myocardial infarction (AMI) and heart failure (HF), carvedilol has demonstrated a significant reduction in all-cause mortality compared to β1-selective beta-blockers, showcasing its potential in improving survival outcomes in these conditions (DiNicolantonio et al., 2013).

Antioxidant and Antiproliferative Properties

Apart from its primary mechanism as a neurohormonal antagonist, carvedilol possesses antioxidant and antiproliferative properties, particularly on smooth muscle cells. These ancillary effects add to its therapeutic value, especially in patients with concomitant disorders such as atheromatosis, left ventricular hypertrophy, and other cardiovascular conditions (Hansson & Himmelmann, 1998).

Improvement in Cardiac Function and Hemodynamics

Carvedilol's broader antiadrenergic effects compared to other beta-blockers like metoprolol have been associated with greater benefits on cardiac function, particularly on left ventricular ejection fraction. This characteristic makes carvedilol a valuable option in long-term treatment for enhancing cardiac performance in chronic heart failure (Packer et al., 2001).

Role in Dialysis Patients and Reduction in Cardiovascular Events

Carvedilol has been found to significantly reduce the incidence of all-cause mortality, cardiovascular events, and hospitalizations in hemodialysis patients, underlining its protective effects on the cardiovascular system in this specific patient population (Tan et al., 2020).

properties

CAS RN |

374779-41-6 |

|---|---|

Product Name |

Carvedilol hydrochloride |

Molecular Formula |

C24H27ClN2O4 |

Molecular Weight |

442.9 g/mol |

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydrochloride |

InChI |

InChI=1S/C24H26N2O4.ClH/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;/h2-12,17,25-27H,13-16H2,1H3;1H |

InChI Key |

OSZYHTJPTLLICF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |

synonyms |

14C-labeled Carvedilol BM 14190 BM-14190 BM14190 carvedilol carvedilol hydrochloride Carvedilol, (+) Carvedilol, (+)-isomer carvedilol, (+-)-isomer Carvedilol, (-) Carvedilol, (-)-isomer carvedilol, (R)-isomer carvedilol, (S)-isomer Carvedilol, 14C labeled carvedilol, 14C-labeled Coreg Coropres Dilatrend Eucardic Kredex Querto |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)

![5-Chlorobenzo[d][1,3]dioxol-4-amine](/img/structure/B1250420.png)

![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)